molecular formula C6H6ClNO2S B1593418 Methyl 2-(chloromethyl)thiazole-4-carboxylate CAS No. 321371-29-3

Methyl 2-(chloromethyl)thiazole-4-carboxylate

Cat. No. B1593418
M. Wt: 191.64 g/mol
InChI Key: SRDRWIMXEFYHIK-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)thiazole-4-carboxylate, also known as MCTC, is a synthetic organic compound composed of a methyl group, a chloromethyl group, a thiazole ring, and a carboxylate group. It is a colorless solid that is used as a reagent in organic synthesis. MCTC has been studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and physiology.

Scientific Research Applications

For example, 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities . The methods used for this evaluation include the broth microdilution method against various bacteria and yeast . The results of these evaluations are not specified in the source .

Another example is the synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases, which have been evaluated for their antimicrobial activity against multidrug resistant strains . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source .

“Methyl 2-(chloromethyl)thiazole-4-carboxylate” is a thiazole derivative, and while specific applications for this compound are not readily available, thiazole derivatives are known to have diverse biological activities . Here are some additional potential applications based on the properties of thiazole derivatives:

  • Antioxidant Activity

    • Thiazole derivatives can act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
    • The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source .
  • Analgesic Activity

    • Thiazole derivatives can also have analgesic properties, meaning they can relieve pain .
    • The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source .
  • Anti-inflammatory Activity

    • Thiazole derivatives can have anti-inflammatory effects . Anti-inflammatory agents are substances that reduce inflammation, which is a response by the body’s immune system to injury or infection.
    • The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source .
  • Antiviral Activity

    • Thiazole derivatives can have antiviral properties, meaning they can inhibit the growth of viruses .
    • The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source .
  • Diuretic Activity

    • Thiazole derivatives can act as diuretics . Diuretics are substances that promote diuresis, the increased production of urine.
    • The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source .
  • Neuroprotective Activity

    • Thiazole derivatives can have neuroprotective effects . Neuroprotective agents are substances that protect nerve cells against damage, degeneration, or impairment of function.
    • The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source .
  • Antitumor or Cytotoxic Activity

    • Thiazole derivatives can have antitumor or cytotoxic effects . These compounds could potentially be used in the development of new cancer treatments.
    • The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source .
  • Anticonvulsant Activity

    • Thiazole derivatives can have anticonvulsant properties , meaning they can prevent or reduce the severity of epileptic fits or other convulsions.
    • The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source .
  • Antimicrobial Activity

    • Thiazole derivatives can have antimicrobial properties , meaning they can kill microorganisms or stop their growth.
    • The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source .
  • Antifungal Activity

    • Thiazole derivatives can have antifungal properties , meaning they can kill fungi or stop their growth.
    • The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source .
  • Antiretroviral Activity

    • Thiazole derivatives can have antiretroviral properties , meaning they can inhibit the replication of retroviruses.
    • The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source .
  • Biocides, Fungicides, and Chemical Reaction Accelerators

    • Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
    • The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source .

properties

IUPAC Name

methyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDRWIMXEFYHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648625
Record name Methyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(chloromethyl)thiazole-4-carboxylate

CAS RN

321371-29-3
Record name Methyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(chloromethyl)thiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium methoxide (25% w/w in MeOH (44.62 g, 206.5 mmol)) was added slowly, (over 55 min.) whilst maintaining the temperature between 0 and 10° C., to ethyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate (50.0 g, 206.5 mmol) in 50 mL of MeOH. An additional 50 mL of MeOH was added and stirred for 1 h. keeping the temperature below 10° C. DCM (125 mL) and water (71 mL) was added to the mixture and the organic layer was separated. The aqueous layer was extracted with a further 71 mL of DCM. The combined organic layers was dried over MgSO4 and evaporated in vacuo to give the crude product (34.6 g, 87%).
Quantity
44.62 g
Type
reactant
Reaction Step One
Name
ethyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Three
Name
Quantity
71 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(chloromethyl)thiazole-4-carboxylate
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Methyl 2-(chloromethyl)thiazole-4-carboxylate
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Reactant of Route 6
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Citations

For This Compound
2
Citations
XX Wang, F Xie, CC Jia, N Yan, YL Zeng, JD Wu… - European Journal of …, 2021 - Elsevier
Histone deacetylase 6 (HDAC6) is a potential target for Alzheimer's disease (AD). In this study, a series of novel phenothiazine-, memantine-, and 1,2,3,4-tetrahydro-γ-carboline-based …
Number of citations: 8 www.sciencedirect.com
S Shen, V Benoy, JA Bergman, JH Kalin… - ACS chemical …, 2016 - ACS Publications
Charcot–Marie–Tooth (CMT) disease is a disorder of the peripheral nervous system where progressive degeneration of motor and sensory nerves leads to motor problems and sensory …
Number of citations: 102 pubs.acs.org

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